Molecular structure and weight of tert-butyl 2,2-dimethyl-3-oxobutanoate
Molecular structure and weight of tert-butyl 2,2-dimethyl-3-oxobutanoate
Technical Whitepaper: tert-Butyl 2,2-Dimethyl-3-Oxobutanoate – Structural Analysis & Synthetic Utility
Executive Summary & Molecular Identity
Subject: tert-Butyl 2,2-dimethyl-3-oxobutanoate CAS Registry Number: 119888-86-7 Role: Advanced Pharmaceutical Intermediate / Protecting Group Strategy
This guide provides a technical deep-dive into tert-butyl 2,2-dimethyl-3-oxobutanoate, a specialized
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data | Note |
| IUPAC Name | tert-butyl 2,2-dimethyl-3-oxobutanoate | |
| Molecular Formula | ||
| Molecular Weight | 186.25 g/mol | Calculated (C: 12.011, H: 1.008, O: 15.999) |
| Physical State | Colorless to pale yellow liquid | Typical for short-chain esters |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc) | Poor water solubility due to lipophilic |
| Key Functionality | Acid-labile ester + Non-enolizable ketone |
Structural Characterization & Logic
The utility of this molecule stems from two competing structural features: the bulky tert-butyl ester and the gem-dimethyl substitution at the
The "No-Enol" Advantage
Standard
-
In tert-butyl 2,2-dimethyl-3-oxobutanoate: The C2 position is fully substituted (quaternary).
-
Consequence: There are no acidic protons at the
-position. The molecule cannot enolize . -
Application: This makes the C3 ketone highly electrophilic but prevents unwanted side reactions (like self-condensation) typical of standard acetoacetates during complex syntheses.
Spectroscopic Signature (Predicted NMR)
The high symmetry and lack of coupling protons create a distinct, clean NMR spectrum useful for reaction monitoring.
-
H NMR (CDCl
, 400 MHz):-
~1.45 ppm (s, 9H,
-Butyl)[1] - ~1.35 ppm (s, 6H, gem-Dimethyl)
- ~2.15 ppm (s, 3H, Acetyl methyl)
-
Note: All signals are singlets. The disappearance of the
-proton quartet/singlet of the starting material confirms the reaction completion.
-
~1.45 ppm (s, 9H,
Synthetic Pathways & Mechanism
The synthesis requires the double alkylation of tert-butyl acetoacetate. This is a thermodynamic challenge due to the steric bulk of the tert-butyl group, which can hinder the second methylation.
Diagram: Synthesis Workflow
Caption: Stepwise alkylation pathway. While one-pot synthesis is possible, stepwise control ensures high purity by overcoming steric hindrance at the secondary enolate.
Detailed Experimental Protocol
Objective: Synthesis of tert-butyl 2,2-dimethyl-3-oxobutanoate via Methyl Iodide alkylation.
Reagents:
-
tert-Butyl acetoacetate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)
-
Methyl Iodide (MeI) (2.5 eq)
-
Anhydrous THF (Solvent)[2]
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere. Add NaH (washed with hexanes to remove oil) and suspend in anhydrous THF. Cool to 0°C.
-
Addition: Add tert-butyl acetoacetate dropwise over 30 minutes. Hydrogen gas (
) will evolve. Caution: Venting required. -
First Alkylation: Stir for 30 mins at 0°C, then add MeI (1.1 eq) dropwise. Warm to Room Temperature (RT) and stir for 2 hours.
-
Second Alkylation: Cool the mixture back to 0°C (or use a fresh equivalent of base if doing stepwise isolation). Add the remaining MeI.
-
Forcing Conditions: Due to the steric bulk of the tert-butyl group and the first methyl group, the second alkylation is sluggish. Heat the reaction to mild reflux (60°C) for 4–6 hours.
-
Workup: Quench with saturated
(aq). Extract with Ethyl Acetate ( ).[2] Wash organic layer with brine, dry over , and concentrate in vacuo. -
Purification: Distillation under reduced pressure is preferred over column chromatography to avoid ester hydrolysis on acidic silica.
Application in Drug Discovery: The Gem-Dimethyl Effect
This molecule is not just a solvent or generic linker; it is a strategic tool for Conformational Restriction .
The Thorpe-Ingold Effect
In drug design, linear chains often have too many degrees of freedom, leading to high entropic penalties when binding to a target protein.
-
Mechanism: Replacing hydrogens with methyl groups (the gem-dimethyl group) restricts bond rotation.
-
Result: The molecule is "pre-organized" into a conformation closer to the bioactive state. This increases binding affinity and reaction rates for cyclization.[3]
Diagram: Metabolic Stability Logic
Caption: Mechanistic impact of the gem-dimethyl group on chemical and metabolic stability.
Handling & Safety
-
Storage: Store at 2–8°C. The tert-butyl ester is sensitive to strong acids. Avoid exposure to HCl fumes or acidic moisture, which will cleave the ester to isobutylene and the free carboxylic acid (which spontaneously decarboxylates).
-
Hazards:
-
Flammability: Treat as a Class IIIA combustible liquid.
-
Reactivity: Incompatible with strong oxidizing agents and strong acids.
-
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] The formation and stability of spiro-compounds.[4] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[4] (Foundational paper on Thorpe-Ingold Effect).
-
Talele, T. T. (2017).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.[5][6][7] (Review of gem-dimethyl utility in drug design).
-
BLD Pharm. (n.d.).[8] tert-Butyl 2,2-dimethyl-3-oxobutanoate Product Page.[8][9] (Commercial verification of CAS 119888-86-7).
-
PubChem. (n.d.). tert-Butyl acetoacetate (Parent Compound Data).[10] National Library of Medicine. (Base structure reference).
Sources
- 1. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. books.lucp.net [books.lucp.net]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 119888-86-7|tert-Butyl 2,2-dimethyl-3-oxobutanoate|BLD Pharm [bldpharm.com]
- 9. 39149-65-0|tert-Butyl 2-methyl-3-oxobutanoate|BLD Pharm [bldpharm.com]
- 10. Tert-butyl acetoacetate | C8H14O3 | CID 15538 - PubChem [pubchem.ncbi.nlm.nih.gov]
